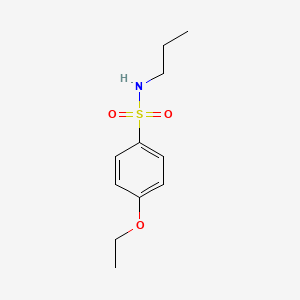

4-ethoxy-N-propylbenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-N-propylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-3-9-12-16(13,14)11-7-5-10(6-8-11)15-4-2/h5-8,12H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDPNCZMQCVKHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

General Synthetic Routes to N-Substituted Benzenesulfonamides

The synthesis of N-substituted benzenesulfonamides is a cornerstone of medicinal and organic chemistry, with a variety of established and emerging methods. These routes typically involve the formation of a sulfonamide bond between a benzenesulfonyl chloride and an amine.

Synthesis of 4-Ethoxy-N-propylbenzenesulfonamide and Key Intermediates

The primary route to this compound involves the reaction of 4-ethoxybenzenesulfonyl chloride with n-propylamine. The key intermediate, 4-ethoxybenzenesulfonyl chloride, is typically prepared from 4-ethoxyaniline via diazotization followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst. An alternative starting material is ethoxybenzene, which can undergo chlorosulfonation.

The general synthetic pathway is as follows:

Preparation of 4-ethoxybenzenesulfonyl chloride: Ethoxybenzene is reacted with chlorosulfonic acid.

Formation of this compound: The resulting 4-ethoxybenzenesulfonyl chloride is then reacted with n-propylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Conditions and Optimizations for Benzenesulfonamide (B165840) Formation

The formation of the benzenesulfonamide bond is subject to various reaction conditions that can be optimized to improve yield and purity. Key factors include the choice of solvent, base, and temperature.

Commonly used bases include pyridine, triethylamine (B128534), or an excess of the amine reactant itself. nih.gov Solvents can range from aprotic solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) (THF) to aqueous or biphasic systems. nih.gov For instance, some syntheses are performed in acetone (B3395972) with triethylamine acting as the base. nih.gov Temperature control is also crucial; reactions are often initiated at low temperatures (e.g., 0-5 °C) and then allowed to warm to room temperature or heated to drive the reaction to completion. researchgate.net In some cases, particularly for less reactive amines, heating to temperatures as high as 110 °C may be necessary. nih.gov

| Parameter | Condition | Purpose |

| Base | Pyridine, Triethylamine | Neutralizes HCl byproduct |

| Solvent | Dichloromethane, THF, Acetone | Provides reaction medium |

| Temperature | 0 °C to 110 °C | Controls reaction rate |

Strategies for N-Alkylation and Arylation in Sulfonamide Synthesis

Beyond the initial formation of the sulfonamide, N-alkylation and N-arylation provide pathways to a diverse array of derivatives. These strategies are crucial for exploring the structure-activity relationships of sulfonamide-based compounds.

N-Alkylation: A diverse range of aryl and alkyl sulfonamides can undergo mono-N-alkylation in high yields. organic-chemistry.org Methods include the use of alkyl halides in the presence of a base, or more modern, greener approaches using alcohols as alkylating agents with a manganese dioxide catalyst under solvent-free conditions. organic-chemistry.org For instance, N-alkylation of sulfonamides with alkyl halides can be facilitated by electrophilic catalysts like Lewis acids (e.g., FeCl₃, ZnCl₂). dnu.dp.ua

N-Arylation: The N-arylation of sulfonamides can be achieved through several methods. A common approach involves the copper-catalyzed coupling of sulfonamides with arylboronic acids. acs.org This reaction is often mediated by a base such as triethylamine and can be performed at room temperature. acs.org Ligand-free, copper-catalyzed N-arylation in water has also been reported as an efficient and environmentally friendly method. organic-chemistry.org Another strategy is the palladium-catalyzed cross-coupling of sulfonamides with aryl bromides and chlorides. organic-chemistry.org

Structural Modifications and Analog Synthesis for Research Purposes

The synthesis of analogs of this compound is a key strategy in chemical research to probe biological activities and develop new compounds. Modifications can be made to the N-propyl group, the phenyl ring, and the 4-ethoxy substituent.

Exploration of Substituents on the N-Propyl Moiety

Varying the alkyl group attached to the sulfonamide nitrogen allows for the investigation of steric and electronic effects. This can be achieved by using different primary amines in the initial synthesis instead of n-propylamine. For example, branched alkyl groups, cyclic alkyl groups, or alkyl chains with additional functional groups can be introduced. The synthesis of a series of N-substituted sulfonamide derivatives allows for a systematic exploration of how changes in this part of the molecule affect its properties. nih.gov

Development of Diverse Benzenesulfonamide Scaffolds and Derivations

The benzenesulfonamide scaffold is a foundational structure in medicinal chemistry, serving as the basis for a multitude of derivatives with a wide array of biological activities. The development of diverse scaffolds and subsequent derivatization strategies are crucial for exploring the structure-activity relationships (SAR) and optimizing the properties of lead compounds. These strategies often involve modifying the core structure or adding various functional groups to interact with biological targets more effectively.

A common strategy in the development of benzenesulfonamide derivatives is the "tail approach". tandfonline.comrsc.orgtandfonline.com This method involves attaching different chemical "tails" to the aromatic or heterocyclic ring that carries the sulfonamide group, which is known to bind to zinc ions in metalloenzymes. tandfonline.comrsc.org These tails are connected via a flexible linker and can be designed to interact with hydrophobic or hydrophilic regions within the active site of a target protein, thereby enhancing binding affinity and selectivity. tandfonline.com The design of these derivatives often considers the rigidity and conformational flexibility of the linker and tail, which can significantly influence the compound's inhibitory profile. tandfonline.com

Synthetic methodologies for creating these diverse scaffolds are continually evolving. Traditional methods often rely on the reaction of an arylsulfonyl chloride with an amine. nih.gov However, to overcome limitations such as the use of potentially genotoxic aromatic amines, newer, more efficient, and greener methods are being developed. nih.gov One such innovative approach involves the S(O)₂–N coupling between S(O)₂–H compounds and aryl azides, facilitated by dual copper and visible light catalysis, which allows for the construction of structurally diverse derivatives under mild, redox-neutral conditions. nih.gov Other methods include copper-catalyzed cross-coupling reactions of substituted phenyl bromides with amines and multi-step syntheses starting from precursors like anilines. nih.gov

Derivatization is a key process used to modify a compound's chemical properties to make it more suitable for a specific application. This can involve altering functional groups to increase volatility for gas chromatography, improve thermal stability, or enhance interactions with a biological target. youtube.comsigmaaldrich.com For benzenesulfonamides, derivatization can occur at several positions, such as N-alkylation of the sulfonamide nitrogen or reactions at other functional groups appended to the scaffold. evitachem.com

The following tables showcase examples of diverse benzenesulfonamide derivatives developed through various synthetic and derivatization strategies.

| Compound | Structure | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 3-(4-Methylbenzamido)-N-((4-sulfamoylphenyl)carbamothioyl)benzamide (7c) |  | C₂₃H₂₀N₄O₄S₂ | 80 | 210–212 |

| 4-(3-(3-Acetamidobenzoyl)thioureido)benzoic acid (8a) |  | C₁₉H₁₇N₃O₅S | 76 | 247–249 |

| 4-(3-(3-(4-Methylbenzamido)benzoyl)thioureido)benzoic acid (8c) |  | C₂₃H₁₉N₃O₄S | 78 | 254–256 |

| Compound | Structure | Molecular Formula | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 3-(4-(4-bromophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)benzenesulfonamide (10) |  | C₁₅H₁₂BrN₃O₂S₂ | 72 | 280–281 |

| 3-(2-(ethylthio)-4-phenyl-1H-imidazol-1-yl)benzenesulfonamide (16b) |  | C₁₇H₁₇N₃O₂S₂ | 75 | 160–161 |

| 3-(4-(4-cyanophenyl)-2-(ethylthio)-1H-imidazol-1-yl)benzenesulfonamide (21b) |  | C₁₈H₁₆N₄O₂S₂ | 76 | 204–205 |

| 3-(2-(methylthio)-4-(4-nitrophenyl)-1H-imidazol-1-yl)benzenesulfonamide (22a) |  | C₁₆H₁₄N₄O₄S₂ | 79 | 204–205 |

| Compound | Structure | Synthetic Strategy | Rationale |

|---|---|---|---|

| Series I |  | Replacement of methylindole with a benzenesulfonamide group. | To explore new interactions with target residues. |

| Series II |  | Cyclization to form a benzothiadiazine ring. | To create a more rigid scaffold. |

| Series III |  | Use of bioisosterism and scaffold hopping to introduce a 4-(phenylsulfonyl) piperazinone moiety. | To enhance binding affinity and improve drug-like properties. |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Structural Determinants for Biological Activity in Sulfonamides

The general structure of sulfonamides (R-SO₂NHR') offers a versatile scaffold that has been extensively explored in medicinal chemistry. researchgate.net The biological activity of these compounds can be finely tuned by modifying the substituents on the aromatic ring (at the para position) and the sulfonamide nitrogen (N1). slideshare.net

The substituent on the sulfonamide nitrogen (the N1 position) plays a critical role in determining the compound's physicochemical properties and biological activity. youtube.com In the case of N-alkylbenzenesulfonamides, the length and nature of the alkyl chain are key modulators of potency and selectivity.

Research has shown that increasing the length of a straight alkyl chain can lead to a gradual increase in enzyme inhibition, suggesting that a longer substituent may promote a stronger binding affinity between the ligand and the enzyme. mdpi.com This is often attributed to enhanced hydrophobic interactions with the target protein. For instance, theoretical studies on sulfonamide derivatives with varying alkylamine substituent lengths (from n=2 to n=6 methylene (B1212753) groups) have shown that the chain length affects intramolecular hydrogen bond formation and, consequently, the compound's pKa values. acs.org

However, the relationship is not always linear. While increasing lipid solubility through longer alkyl chains can improve pharmacokinetic properties and in vitro activity, there is often an optimal length beyond which activity may decrease. slideshare.net The introduction of functional groups or branching within the N-alkyl chain can also significantly alter the activity profile by introducing new interaction points or by modifying the molecule's conformation. The development of N-acyl-N-alkyl sulfonamide (NASA) moieties, for example, has been explored for the covalent modification of proteins, highlighting how functionalization of the N-alkyl group can lead to novel mechanisms of action. acs.org

Table 1: Effect of N-Alkyl Chain Length on Biological Activity of Sulfonamides

| N-Alkyl Substituent | General Effect on Potency | Rationale |

| Short Chain (e.g., Methyl, Ethyl) | Variable, often lower potency. | Limited hydrophobic interaction with the target. |

| Medium Chain (e.g., Propyl, Butyl) | Often leads to increased potency. | Optimal balance of hydrophobicity and steric fit for many targets. mdpi.com |

| Long Chain (e.g., > Pentyl) | Potency may plateau or decrease. | Potential for steric hindrance or unfavorable interactions outside the binding pocket. |

| Functionalized/Branched Chains | Activity is highly specific. | Can introduce new hydrogen bonds, ionic interactions, or alter conformation. acs.org |

Substituents on the aromatic ring are crucial for orienting the molecule within the binding site of a target protein and for establishing key interactions. The nature, position, and electronic properties of these substituents can profoundly affect binding affinity. slideshare.netacs.org

The 4-ethoxy group in 4-ethoxy-N-propylbenzenesulfonamide is an electron-donating group. Such substituents can influence the electronic character of the entire molecule, including the acidity of the sulfonamide NH group. researchgate.netnih.gov This, in turn, affects the molecule's ionization state at physiological pH, which is a critical factor for cell penetration and target binding. nih.gov

Studies on various benzenesulfonamide (B165840) series have demonstrated that the para-position is often critical for activity. A wide variety of substituents at this position are often tolerated, suggesting this part of the molecule may point towards the solvent-exposed region of a binding pocket. rsc.org The interaction between the aromatic ring itself and the target protein can involve non-covalent interactions, such as π-π stacking or NH-π interactions, which can stabilize the ligand-protein complex. researchgate.netnih.govvu.nl The specific substituent, like the ethoxy group, can further refine these interactions through its size, polarity, and ability to form hydrogen bonds.

The sulfonamide group (-SO₂NH-) is a cornerstone of the molecule's biological activity, acting as a versatile pharmacophore. ajchem-b.comnih.gov It is a metabolically robust group, more stable than a corresponding amide linkage, which is advantageous for drug design. researchgate.net The sulfonamide moiety is a potent hydrogen bond donor (via the N-H) and acceptor (via the two S=O oxygens). vu.nl

These hydrogen bonding capabilities are often central to the mechanism of action, allowing the molecule to mimic the transition state of a substrate or to anchor itself within an enzyme's active site. ajchem-b.com For example, in many antibacterial sulfonamides, the moiety acts as an isostere of the carboxylic acid group of p-aminobenzoic acid (PABA), enabling it to competitively inhibit the dihydropteroate synthetase enzyme. ajchem-b.comresearchgate.net

The geometry of the sulfonamide group is tetrahedral, and its conformational state can be crucial for biological activity. researchgate.netresearchgate.net The orientation of the sulfonyl oxygens and the N-H bond relative to the rest of the molecule dictates the specific interactions it can form. nih.gov Studies combining X-ray crystallography and computational analysis have shown that the binding of sulfonamides is often dominated by conformational effects and that the sulfonyl moiety has a distinct lipophilic character that contributes to binding. researchgate.net

Rational Design of this compound Analogs Based on SAR

Based on the established SAR principles, analogs of this compound can be rationally designed to enhance potency, selectivity, or other pharmacological properties. This process involves systematically modifying each part of the molecule.

Modification of the N-Propyl Group: The propyl chain could be lengthened or shortened to probe the limits of the hydrophobic pocket it occupies. Introducing branching (e.g., an isopropyl group) or cyclic structures (e.g., a cyclopropylmethyl group) could impose conformational constraints and improve binding affinity. Introducing polar functional groups (e.g., hydroxyl, ether) on the chain could create new hydrogen bonding opportunities with the target.

Modification of the 4-Ethoxy Group: The ethoxy group could be replaced with other alkoxy groups of varying lengths (e.g., methoxy, propoxy) to optimize hydrophobic interactions. Alternatively, replacing it with electron-withdrawing groups (e.g., trifluoromethyl, nitro) or hydrogen bond donors/acceptors (e.g., hydroxyl, amino) would systematically alter the electronic properties and interaction potential of the aromatic ring.

Bioisosteric Replacement: The core sulfonamide linker could be replaced with other bioisosteric groups, such as a sulfinamide or a sulfonimidamide, to explore different geometries and interaction patterns with the target protein. nih.govacs.org

Application of Ligand-Based and Structure-Based Design Approaches

The design of novel sulfonamide derivatives, including analogs of this compound, heavily relies on both ligand-based and structure-based computational methods. nih.gov

Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. This approach involves analyzing a set of known active molecules to build a pharmacophore model, which defines the essential structural features required for activity. nih.gov By comparing this compound to other active sulfonamides, one could identify the key hydrogen bond donors/acceptors, hydrophobic centers, and aromatic features that are critical for its biological effect.

Structure-based design is possible when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. researchgate.net Molecular docking simulations can be used to predict the binding pose of this compound within the active site of its target. sciepub.comnih.gov These simulations provide insights into the specific amino acid residues it interacts with and can explain the observed SAR. acs.org For example, docking studies could reveal whether the ethoxy group is situated in a hydrophobic pocket or if the N-propyl group is positioned to displace a water molecule. This detailed structural information allows for the precise, rational design of new analogs with improved binding affinity and selectivity. acs.org

Table 2: Summary of Drug Design Strategies for Sulfonamide Analogs

| Design Approach | Methodology | Application to this compound |

| Ligand-Based Design | Pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR). | Identify essential features by comparing with other active sulfonamides to guide the synthesis of novel analogs. nih.gov |

| Structure-Based Design | Molecular docking, X-ray co-crystallography. | Predict and visualize the binding mode within a target protein to rationally design modifications that enhance key interactions. sciepub.comacs.org |

Biochemical and Pharmacological Investigations of Sulfonamide Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

The sulfonamide moiety is a well-recognized pharmacophore that can interact with various enzyme active sites, leading to inhibitory activity. Research has explored its potential against a range of enzymes implicated in different diseases.

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. nih.gov Although no specific studies on the AChE inhibitory activity of 4-ethoxy-N-propylbenzenesulfonamide are available, various other sulfonamide derivatives have been evaluated for this property.

A series of benzenesulfonamides featuring 1,3,5-triazine (B166579) components were assessed for their ability to inhibit cholinesterases. nih.gov Certain compounds within this series, such as 2b, 3d, and 3h, demonstrated potent inhibition of AChE, with inhibition percentages exceeding 90%. nih.gov In another study, newly synthesized mono- and di-sulfonamide derivatives were screened for AChE inhibitory effects, with some compounds showing notable activity. nih.gov Furthermore, research into N-substituted sulfamoyl derivatives of 2-amino-1-phenylethane identified them as effective inhibitors of both AChE and butyrylcholinesterase (BChE). researchgate.net These findings suggest that the sulfonamide scaffold is a viable starting point for designing cholinesterase inhibitors.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in individuals with diabetes mellitus. nih.govmdpi.com While this compound has not been specifically tested, the potential of the broader sulfonamide class as α-glucosidase inhibitors is well-documented.

In one study, a series of novel soritin sulfonamide derivatives were synthesized and found to be potent α-glucosidase inhibitors, with IC₅₀ values ranging from 3.81 µM to 265.40 µM, surpassing the activity of standard drugs like acarbose. nih.gov Another research effort designed and synthesized thirty different sulfonamide derivatives, of which fourteen showed greater potential than acarbose. scilit.com The most effective of these compounds featured electron-donating groups on the benzenesulfonyl portion and electron-withdrawing groups on the aniline (B41778) ring. scilit.com Additionally, cyclic sulfonamides with an N-arylacetamide group have also been identified as good inhibitors of α-glucosidase, with IC₅₀ values lower than that of acarbose. mdpi.com The combination of chalcone (B49325) and sulfonamide structures has also been explored, yielding highly specific α-glucosidase inhibitors. researchgate.net

| Compound Series | Reported IC₅₀ Range | Standard Reference | Key Finding |

|---|---|---|---|

| Soritin Sulfonamide Derivatives | 3.81 ± 1.67 μM to 265.40 ± 1.58 μM | Acarbose (2187.00 ± 1.25 μM) | All synthesized compounds showed superior inhibition compared to the standard. nih.gov |

| Benzenesulfonyl-Aniline Derivatives | Not specified, but 14 compounds were more potent than acarbose. | Acarbose | Electron-donating and withdrawing group placement influences activity. scilit.com |

| Cyclic Sulfonamides (N-Arylacetamide) | 25.88–46.25 μM | Acarbose (58.8 μM) | Compounds with chloro, bromo, and methyl substituents showed good inhibition. mdpi.com |

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in various physiological processes, including pH regulation. mdpi.comnih.gov The sulfonamide group is the cornerstone of classical CA inhibitors. Benzenesulfonamide (B165840) derivatives, in particular, have been extensively studied as inhibitors of various human CA (hCA) isoforms.

Research has shown that the nature of the "tail" or substituents on the benzenesulfonamide scaffold significantly influences the inhibitory activity and selectivity against different CA isoforms. nih.gov For example, a series of benzenesulfonamides obtained via click chemistry were found to be medium-potency inhibitors of cytosolic isoforms hCA I and II, but highly potent, low nanomolar to subnanomolar inhibitors of the tumor-associated isoforms hCA IX and XII. nih.govnih.gov Similarly, another study on novel sulfanilamide (B372717) derivatives reported inhibitory activity against hCA I, II, IX, and XII, with some compounds showing high potency against specific isoforms. nih.gov The development of these inhibitors is relevant for cancer therapy, as targeting tumor-associated isoforms like hCA IX and XII is a promising strategy. scribd.comnih.gov

| Sulfonamide Series | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |

|---|---|---|---|---|

| Triazole-linked Benzenesulfonamides | 41.5 - 1500 nM | 30.1 - 755 nM | 1.5 - 38.9 nM | 0.8 - 12.4 nM |

| Triazole-O-Glycoside Benzenesulfonamides | Micromolar to low-nanomolar range | 6.8 - 53 nM | 9.7 - 107 nM | Not Reported |

Mer Kinase (MERTK): Mer proto-oncogene tyrosine kinase (MERTK) is a receptor tyrosine kinase whose upregulation is associated with a poor prognosis in many cancers. elsevierpure.com Inhibition of MERTK is being explored as a therapeutic strategy, particularly for overcoming drug resistance in non-small cell lung cancer (NSCLC). elsevierpure.comnih.gov Synthetic MERTK inhibitors, some of which are based on a sulfonamide scaffold, have been shown to suppress cancer cell growth and induce apoptosis in acute myeloid leukaemia (AML) cells. nih.gov These inhibitors work by reducing the phosphorylation of MERTK and its downstream signaling molecules. nih.gov

Dihydropteroate Synthase (DHPS): Dihydropteroate synthase (DHPS) is an essential enzyme in the folate synthesis pathway of bacteria. nih.govscilit.com Sulfonamides, acting as competitive inhibitors of DHPS, were among the first successful antimicrobial agents. nih.govresearchgate.net They mimic the natural substrate, para-aminobenzoic acid (pABA), and thereby block the production of dihydropteroate, a precursor to folic acid. researchgate.netscilit.com This action halts bacterial growth and division. scilit.com The continued importance of DHPS as a drug target is underscored by ongoing research to develop new inhibitors that can overcome resistance mechanisms. nih.gov

Receptor Modulation and Ligand Binding Research

The oxytocin (B344502) receptor (OTR) and vasopressin receptors (V1a, V1b, V2) are G-protein-coupled receptors involved in a wide range of physiological functions. nih.govgoogle.com Antagonists of these receptors have therapeutic applications, for instance, OTR antagonists are used as tocolytic agents to inhibit preterm labor, while vasopressin receptor antagonists (vaptans) are used to treat hyponatremia. nih.govnih.gov

While many known antagonists are peptide-based (like Atosiban) or belong to other chemical classes, research has led to the discovery of potent and selective non-peptide antagonists. nih.govnih.gov Notably, a high-throughput screening campaign identified a tertiary sulfonamide that acts as an oxytocin receptor antagonist. Subsequent optimization of this hit compound led to the development of potent sulfonamide-based OTR antagonists with good oral exposure and high selectivity over the vasopressin receptors. This demonstrates that the sulfonamide scaffold can be effectively utilized to design selective ligands for these closely related receptors.

Scientific Investigations into this compound Remain Undisclosed

Despite a thorough review of available scientific literature, detailed biochemical and pharmacological data specifically concerning the compound this compound, particularly in relation to mTORC1 activation inhibition and its in vitro biological activity, is not publicly available. As a result, the requested article focusing on these specific aspects of the compound cannot be generated at this time.

While the broader class of sulfonamide derivatives has been the subject of extensive research, leading to the development of numerous therapeutic agents with diverse pharmacological activities, information on the specific N-propyl and 4-ethoxy substituted benzenesulfonamide is absent from the current scientific record.

For context, the mTORC1 pathway is a critical regulator of cell growth, proliferation, and metabolism, and its inhibition is a key area of research in oncology and other diseases. Similarly, in vitro biological activity assessments are fundamental to the drug discovery process, providing initial insights into a compound's potential therapeutic effects and mechanisms of action.

The absence of data for this compound prevents any scientifically accurate discussion of its properties as requested.

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding potential ligand-target interactions and for drug discovery. For sulfonamides, a common target for molecular docking studies is the enzyme carbonic anhydrase (CA). tandfonline.comnih.gov

In the case of 4-ethoxy-N-propylbenzenesulfonamide, the ethoxy and propyl groups would be expected to interact with hydrophobic pockets within the enzyme's active site, potentially influencing its binding affinity and selectivity for different CA isoforms. mdpi.com The docking scores, which estimate the binding affinity, for a series of benzenesulfonamide (B165840) derivatives against human carbonic anhydrase I (hCA I) and II (hCA II) have been reported, with more potent inhibitors showing lower (more negative) docking scores. tandfonline.com For instance, some derivatives have shown docking scores in the range of -5.13 to -5.32 kcal/mol. tandfonline.com

Table 1: Illustrative Docking Scores of Benzenesulfonamide Derivatives Against Carbonic Anhydrase Isozymes

| Compound Derivative | Target Enzyme | Docking Score (kcal/mol) |

| Benzenesulfonamide-triazole derivative 9c | hCA I | -5.13 |

| Benzenesulfonamide-triazole derivative 9h | hCA II | -5.32 |

| Designed triazole benzenesulfonamide 27 | hCA IX | -9.2 |

Note: This table presents data for related benzenesulfonamide compounds to illustrate typical docking score ranges and is not specific to this compound. Data sourced from studies on other sulfonamide derivatives. tandfonline.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Sulfonamides

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

QSAR studies on benzenesulfonamide derivatives have successfully correlated various physicochemical parameters with their biological activities, such as their antibacterial properties or enzyme inhibition constants (pKa). arkat-usa.orgnih.gov These studies often employ descriptors related to electronic properties (e.g., Hammett constants), steric effects (e.g., molar refractivity), and hydrophobicity (e.g., logP). nih.gov

For instance, a QSAR study on the dissociation constant (pKa) of benzenesulfonamides demonstrated a significant correlation with surface tension and refractive index. arkat-usa.org Another QSAR analysis of benzenesulfonamide-fluoroquinolones revealed a linear relationship between antibacterial activity and electronic and steric parameters, suggesting that small, electron-donating groups enhance activity against Gram-positive bacteria. nih.gov

While a specific QSAR model for this compound has not been published, such a model would likely incorporate descriptors for its ethoxy and N-propyl substituents to predict its activity. The electronic effect of the ethoxy group and the steric and hydrophobic contributions of the propyl group would be key parameters in these models. nih.govtandfonline.com

Table 2: Key Parameters in QSAR Models for Benzenesulfonamide Derivatives

| QSAR Model Focus | Key Descriptors | Implication for Activity |

| Dissociation Constant (pKa) | Surface Tension, Refractive Index | Correlation with physicochemical properties arkat-usa.org |

| Antibacterial Activity | Electronic Parameters, Steric Parameters | Small, electron-donating groups increase activity nih.gov |

| Hepatitis B Virus Inhibition | Steric Fields, Electrostatic Fields, Hydrophobic Fields | Defines key interaction areas for inhibitory activity tandfonline.com |

Note: This table summarizes findings from QSAR studies on various benzenesulfonamide derivatives to provide a general understanding of the approach. arkat-usa.orgnih.govtandfonline.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. The conformation of a molecule is critical as it dictates its shape and, consequently, its ability to interact with biological targets. researchgate.net Studies on benzenesulfonamides have shown that the torsional angle of the S-C bond and the geometry at the sulfonamide nitrogen are key conformational features. researchgate.net Rotational spectroscopy and computational methods have revealed that in many sulfonamides, the amino group of the sulfonamide lies perpendicular to the benzene (B151609) ring. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the conformational changes of a ligand and its target protein over time. nih.govlu.se For sulfonamide-protein complexes, MD simulations can reveal the stability of the binding mode predicted by docking, the role of water molecules in the binding interface, and the flexibility of both the ligand and the protein. rsc.orgchemrxiv.org Simulations of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX have confirmed the stability of the ligand-protein complex through analyses of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions over time. rsc.org

For this compound, conformational analysis would likely focus on the rotation around the C-S and S-N bonds, as well as the flexibility of the N-propyl chain. MD simulations could be employed to study its interaction with a target like carbonic anhydrase, providing insights into the dynamic stability of the complex and the specific interactions that contribute to binding. mpg.de

Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be categorized into various types, including constitutional, topological, geometric, and electronic descriptors. The prediction of these descriptors is a fundamental step in QSAR modeling and in assessing the "drug-likeness" of a compound.

For sulfonamides, important molecular descriptors often include:

Molecular Weight (MW): Influences absorption and distribution.

LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity, which affects cell membrane permeability.

Hydrogen Bond Donors and Acceptors: Crucial for specific interactions with biological targets.

Polar Surface Area (PSA): Related to drug transport properties.

HOMO and LUMO energies: The energies of the highest occupied and lowest unoccupied molecular orbitals, which relate to the molecule's reactivity. nih.gov

While the experimentally determined values for this compound are not widely reported, these descriptors can be readily calculated using various computational software. These calculated values provide a preliminary assessment of its potential pharmacokinetic properties and biological activity. For example, QSAR studies on other sulfonamides have shown that descriptors related to polarizability and electronegativity are important for their biological activity. researchgate.net

Table 3: Commonly Calculated Molecular Descriptors for Sulfonamide Derivatives

| Descriptor | Typical Relevance in Sulfonamides |

| Molecular Weight (MW) | General drug-likeness and transport properties |

| LogP | Hydrophobicity and membrane permeability |

| Hydrogen Bond Donors/Acceptors | Specific binding interactions with targets |

| Polar Surface Area (PSA) | Drug transport and bioavailability |

| HOMO/LUMO Energies | Chemical reactivity and interaction capabilities nih.gov |

| Electronegativity | Influence on electronic interactions researchgate.net |

| Polarizability | Contribution to non-covalent interactions researchgate.net |

Note: This table highlights descriptors frequently used in the computational analysis of sulfonamide compounds. nih.govresearchgate.net

Advanced Analytical Methodologies for Compound Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-ethoxy-N-propylbenzenesulfonamide, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR would be employed to characterize this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. Based on analogous compounds like 4-methoxybenzamide (B147235) and N-propylbenzene, the expected chemical shifts (δ) would be:

Aromatic protons: The protons on the benzene (B151609) ring are expected to appear as two doublets in the aromatic region (approximately δ 7.0-8.0 ppm). The protons ortho to the sulfonyl group will be more deshielded than the protons ortho to the ethoxy group.

Ethoxy group protons: The methylene (B1212753) protons (-O-CH₂-) of the ethoxy group would likely resonate around δ 4.0-4.2 ppm as a quartet, coupled to the methyl protons. The terminal methyl protons (-CH₃) of the ethoxy group would appear as a triplet around δ 1.4-1.6 ppm.

N-propyl group protons: The methylene protons attached to the nitrogen (-N-CH₂-) are expected at approximately δ 2.9-3.1 ppm as a triplet. The central methylene protons (-CH₂-) of the propyl group would appear as a multiplet (sextet) around δ 1.5-1.7 ppm, and the terminal methyl protons (-CH₃) would be a triplet at approximately δ 0.8-1.0 ppm.

Sulfonamide N-H proton: The proton attached to the nitrogen of the sulfonamide group would likely appear as a broad singlet or a triplet (if coupled to the adjacent methylene group) and its chemical shift can be variable, often in the range of δ 5.0-8.0 ppm, and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments in the molecule. The predicted chemical shifts are:

Aromatic carbons: The carbon atoms of the benzene ring would appear in the range of δ 115-165 ppm. The carbon attached to the ethoxy group (C-O) and the carbon attached to the sulfur (C-S) would have distinct chemical shifts.

Ethoxy group carbons: The methylene carbon (-O-CH₂) is expected around δ 63-65 ppm, and the methyl carbon (-CH₃) around δ 14-16 ppm.

N-propyl group carbons: The methylene carbon attached to the nitrogen (-N-CH₂) would be found at approximately δ 45-47 ppm, the central methylene carbon (-CH₂-) at δ 22-24 ppm, and the terminal methyl carbon (-CH₃) at δ 10-12 ppm.

The purity of the compound can also be assessed by the absence of any unexpected signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to SO₂NH) | 7.7 - 7.9 | Doublet |

| Aromatic (ortho to OCH₂CH₃) | 6.9 - 7.1 | Doublet |

| Sulfonamide NH | 5.0 - 8.0 | Triplet/Broad Singlet |

| Ethoxy CH₂ | 4.0 - 4.2 | Quartet |

| N-propyl CH₂ (α) | 2.9 - 3.1 | Triplet |

| N-propyl CH₂ (β) | 1.5 - 1.7 | Sextet |

| Ethoxy CH₃ | 1.4 - 1.6 | Triplet |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-S) | 130 - 135 |

| Aromatic (C-O) | 160 - 163 |

| Aromatic (CH) | 114 - 130 |

| Ethoxy CH₂ | 63 - 65 |

| N-propyl CH₂ (α) | 45 - 47 |

| N-propyl CH₂ (β) | 22 - 24 |

| Ethoxy CH₃ | 14 - 16 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide, ether, and aromatic functionalities. msu.edu Based on data for analogous compounds like benzenesulfonamide (B165840) nist.govchemicalbook.com and N-butylbenzenesulfonamide nist.gov, the following key peaks are anticipated:

N-H stretch: A peak in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the sulfonamide group.

C-H stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethoxy and propyl groups will appear in the 2850-3000 cm⁻¹ region.

S=O stretches: Two strong absorption bands are characteristic of the sulfonyl group (SO₂). An asymmetric stretching band is expected around 1330-1370 cm⁻¹ and a symmetric stretching band around 1150-1180 cm⁻¹. researchgate.net

C-O stretch: The C-O stretching of the aryl ether (ethoxy group) will likely produce a strong band in the 1200-1275 cm⁻¹ region.

S-N stretch: The S-N stretching vibration is expected to appear in the range of 900-940 cm⁻¹. researchgate.net

Aromatic C=C stretches: These will give rise to several peaks in the 1450-1600 cm⁻¹ region.

Out-of-plane C-H bending: For the 1,4-disubstituted benzene ring, a strong band is expected in the 810-850 cm⁻¹ region.

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide | N-H stretch | 3200-3300 | Medium |

| Aromatic CH | C-H stretch | 3000-3100 | Medium |

| Aliphatic CH | C-H stretch | 2850-3000 | Medium-Strong |

| Sulfonyl (SO₂) | Asymmetric S=O stretch | 1330-1370 | Strong |

| Sulfonyl (SO₂) | Symmetric S=O stretch | 1150-1180 | Strong |

| Aryl Ether | C-O stretch | 1200-1275 | Strong |

| Sulfonamide | S-N stretch | 900-940 | Medium |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₇NO₃S), the calculated molecular weight is approximately 243.32 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 243. The fragmentation pattern of N-alkylbenzenesulfonamides often involves cleavage of the S-N bond and various rearrangements. nih.govresearchgate.net Key fragmentation pathways for this compound would likely include:

Loss of the propyl group: Cleavage of the N-propyl bond could lead to a fragment at m/z 200 ([M-C₃H₇]⁺).

Loss of the ethoxy group: Cleavage of the ether bond could result in a fragment at m/z 198 ([M-OC₂H₅]⁺).

Cleavage of the S-N bond: This can lead to the formation of the 4-ethoxybenzenesulfonyl cation at m/z 185 ([C₈H₉O₃S]⁺) or the N-propylaminyl radical cation.

Loss of SO₂: A common fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), which could lead to a fragment ion. nih.gov

Formation of the tropylium (B1234903) ion: The benzylic fragment can rearrange to the stable tropylium ion at m/z 91.

Electrospray ionization (ESI) mass spectrometry, particularly in the positive ion mode, would likely show the protonated molecule [M+H]⁺ at m/z 244. Tandem mass spectrometry (MS/MS) on this precursor ion would provide further structural confirmation through controlled fragmentation. researchgate.net

Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| 243 | [M]⁺˙ (Molecular Ion) |

| 244 | [M+H]⁺ (in ESI-MS) |

| 200 | [M-C₃H₇]⁺ |

| 198 | [M-OC₂H₅]⁺ |

| 185 | [CH₃CH₂OC₆H₄SO₂]⁺ |

| 155 | [C₆H₅O]⁺ after loss of SO₂ and C₂H₄ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from any starting materials or by-products.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of non-volatile organic compounds. For a moderately polar compound like this compound, a reversed-phase HPLC method would be most suitable. researchgate.netnih.gov

Stationary Phase: A C18 or C8 column would be appropriate, providing a non-polar stationary phase for interaction with the analyte.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be effective. nih.govmdpi.com The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic modifier to elute the compound.

Detection: A UV detector would be ideal for detection, as the aromatic ring of the compound will absorb UV light, likely with a maximum absorption (λmax) in the range of 230-270 nm.

Purity Assessment: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single, sharp, and symmetrical peak.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. nsf.govtandfonline.com

Furthermore, X-ray crystallography would reveal the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H and the sulfonyl oxygens, as well as π-π stacking of the benzene rings. nih.govmdpi.comnih.govnih.govtandfonline.com This information is crucial for understanding the compound's physical properties and its packing in the crystal lattice. The structure of N-substituted benzenesulfonamides often reveals a tetrahedral geometry around the sulfur atom and specific orientations of the aryl groups. nsf.gov

Future Research Directions and Prospects for 4 Ethoxy N Propylbenzenesulfonamide and Its Analogs

Development of Novel Synthetic Pathways

The classical synthesis of sulfonamides often involves the reaction of an amine with a sulfonyl chloride. researchgate.netnih.gov For 4-ethoxy-N-propylbenzenesulfonamide, this would typically involve reacting 4-ethoxybenzenesulfonyl chloride with propylamine. While effective, future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies.

Emerging strategies in organic synthesis offer promising avenues. These include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: These methods could enable the construction of the core benzenesulfonamide (B165840) structure from a wider array of starting materials with greater functional group tolerance.

C-H Activation: Direct functionalization of C-H bonds on the benzene (B151609) ring or the alkyl chain could provide more direct and atom-economical routes to novel analogs, bypassing the need for pre-functionalized starting materials. researchgate.net

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability for the production of this compound and its derivatives.

Novel Reagents: Exploration of new sulfonating agents or the development of aza-analogs like sulfondiimidamides, which have recently become more accessible through new synthetic methods, could yield compounds with unique properties. acs.org

The goal of these efforts is to create synthetic pathways that are not only higher yielding and more environmentally friendly but also more amenable to the rapid generation of diverse compound libraries for biological screening.

Advanced SAR Studies and Targeted Analog Libraries

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, a systematic exploration of its structure is warranted. Future SAR studies will likely involve the creation and screening of targeted analog libraries, where specific parts of the molecule are methodically altered. nih.govnih.gov

Key areas for modification and study include:

The Alkoxy Group: The ethoxy group at the 4-position of the benzene ring can be varied in terms of length, branching, and substitution to probe its influence on target binding and pharmacokinetic properties.

The N-Alkyl Group: The N-propyl group can be replaced with a wide range of substituents, including different alkyl chains, cyclic systems, or functionalized moieties, to explore interactions with the target protein. evitachem.com

The Aromatic Ring: The substitution pattern on the benzenesulfonamide ring can be altered. Introducing additional substituents or moving the ethoxy group could significantly impact activity and selectivity.

By generating and testing these focused libraries, researchers can build detailed SAR models to guide the rational design of analogs with improved potency, selectivity, and drug-like properties. nih.gov

Exploration of New Biological Targets and Mechanisms of Action

While sulfonamides are famously known for inhibiting the folate biosynthesis pathway in bacteria, their biological activities are far more diverse. tandfonline.comyoutube.com Analogs of this compound could interact with a wide range of previously unexplored biological targets.

Future research should focus on screening this compound class against diverse target families, such as:

G-Protein Coupled Receptors (GPCRs): Certain benzenesulfonamide derivatives are known to act as antagonists for chemokine receptors like CXCR4 or serotonin (B10506) receptors. evitachem.com

Kinases: The kinome represents a vast collection of potential drug targets, and benzenesulfonamide analogs have been identified as kinase inhibitors with anticancer potential. nih.gov

Carbonic Anhydrases: As a classic target for sulfonamides, exploring the inhibitory profile against different carbonic anhydrase isoenzymes could reveal new therapeutic applications. nih.govnih.gov

Ion Channels and Transporters: The compound and its analogs could be tested for modulatory effects on various ion channels or cellular transporters.

Unbiased phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, could also uncover entirely new mechanisms of action. nih.gov For instance, some sulfonamides have been found to interfere with membrane trafficking by altering the pH of cellular organelles, a mechanism distinct from classical enzyme inhibition. nih.gov

Integration of In Silico and Experimental Research for Predictive Modeling

The integration of computational and experimental approaches is revolutionizing drug discovery. frontiersin.orgdiaglobal.org This synergy is particularly valuable for accelerating the exploration of compounds like this compound and its analogs.

Future research will increasingly rely on a perpetual cycle of computational prediction and experimental validation: diaglobal.org

Predictive Modeling: In silico techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations can be used to predict the biological activity and pharmacokinetic (ADME) properties of virtual analogs. nih.govnih.govdockdynamics.com This allows for the pre-selection of the most promising candidates for synthesis.

Synthesis and Experimental Testing: The prioritized compounds are then synthesized and evaluated in relevant biological assays.

Model Refinement: The experimental data is fed back into the computational models, improving their predictive power for the next round of design. diaglobal.org

This integrated approach reduces the time and cost associated with traditional trial-and-error screening by focusing laboratory efforts on compounds with the highest probability of success. dockdynamics.comcfpie.com It can help in designing safer, more effective drugs and even assist in repositioning known compounds for new indications. frontiersin.org

Role in Chemical Biology and Probe Development

Beyond direct therapeutic applications, this compound and its analogs can serve as valuable tools in chemical biology. nih.gov By modifying the parent structure to incorporate reporter tags or reactive groups, these molecules can be transformed into chemical probes to investigate biological systems. frontiersin.org

Future directions in this area include:

Affinity-Based Probes: An analog could be functionalized with a tag (like biotin) to facilitate the identification and isolation of its cellular binding partners (target deconvolution).

Fluorescent Probes: Incorporating a fluorophore into the structure could allow for the visualization of the compound's distribution within cells and tissues, providing insights into its mechanism of action. mdpi.com

Photoaffinity Labels: Introducing a photoreactive group would enable the creation of probes that can be used to permanently label the target protein upon UV irradiation, which is a powerful technique for target identification. nih.gov

Covalent Probes: Analogs incorporating a reactive "warhead," such as a sulfonyl fluoride, can be designed to bind covalently to their target. rsc.org These probes are useful for assessing target engagement and can lead to drugs with prolonged duration of action.

The development of such probes from the this compound scaffold would provide powerful tools to dissect complex biological pathways and validate new drug targets. eubopen.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-ethoxy-N-propylbenzenesulfonamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves sulfonation of 4-ethoxybenzene followed by propylamine coupling. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .

- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation improves yields .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify ethoxy (–OCHCH) and propylamine (–NH–CHCHCH) groups. Chemical shifts for sulfonamide protons typically appear at δ 7.5–8.5 ppm .

- FT-IR : Confirm sulfonamide S=O stretching (~1350 cm) and N–H bending (~3300 cm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data discrepancies for this compound be resolved?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement, adjusting parameters like thermal displacement (U) and hydrogen bonding networks .

- Validation Tools : Check for missed symmetry or twinning using PLATON or CCDC Mercury .

- Data Sources : Cross-reference with PubChem or NIST databases to validate bond lengths and angles .

Q. What experimental designs are suitable for evaluating the compound’s biological activity?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase) based on structural analogs .

- Assay Conditions : Use fluorescence-based inhibition assays (pH 7.4, 25°C) with positive controls (e.g., acetazolamide) .

- Data Interpretation : Compare IC values with computational docking results (AutoDock Vina) to validate binding modes .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps) .

- QSAR Models : Use partial least squares (PLS) regression to correlate substituent effects (e.g., ethoxy vs. methoxy) with bioactivity .

- Molecular Dynamics : Simulate ligand-receptor interactions (GROMACS) to evaluate stability of sulfonamide-enzyme complexes .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

- Methodological Answer :

- Experimental Replication : Measure solubility in DMSO, water, and ethanol using standardized shake-flask methods .

- Environmental Controls : Account for temperature (25°C vs. 37°C) and pH variations, which significantly impact solubility .

- Meta-Analysis : Compare results with structurally similar benzenesulfonamides (e.g., 4-fluoro-N,N-dimethylbenzenesulfonamide) to identify trends .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.